

An In-depth Technical Guide to Crebtide: Sequence, Phosphorylation, and Kinase Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crebtide*

Cat. No.: *B550015*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebtide is a synthetic peptide that serves as a crucial tool in the study of signal transduction pathways, particularly those involving protein phosphorylation. Its sequence is derived from the cAMP response element-binding protein (CREB), a key transcription factor that regulates the expression of numerous genes involved in a wide array of cellular processes, including metabolism, proliferation, and neuronal plasticity. This guide provides a comprehensive overview of **Crebtide**, its phosphorylation, the kinases that act upon it, and detailed experimental protocols for its use in research and drug discovery.

Crebtide: Sequence and Phosphorylation Site

Crebtide is a 13-amino acid peptide with the sequence Lys-Arg-Arg-Glu-Ile-Leu-Ser-Arg-Arg-Pro-Ser-Tyr-Arg (KRREILSRPSYR). This sequence is based on the phosphorylation domain of the human CREB1 isoform A, specifically corresponding to amino acid residues 109-121.^[1] The primary site of phosphorylation on **Crebtide** is the serine residue within the highly conserved Arg-Arg-Pro-Ser (RRPS) motif. This serine is analogous to Serine-133 (Ser133) in the full-length CREB protein, a critical regulatory site for CREB's transcriptional activity.^{[2][3]} Phosphorylation of this site is a pivotal event in the activation of CREB-mediated gene transcription.

Kinases Targeting Crebtide

Crebtide is a well-established substrate for a variety of serine/threonine kinases, making it an invaluable tool for studying their activity. The primary kinases known to phosphorylate **Crebtide** are:

- Protein Kinase A (PKA): A key effector of the cyclic AMP (cAMP) signaling pathway.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Calcium/Calmodulin-Dependent Protein Kinases (CaMKs): Including CaMKI, CaMKII, and CaMKIV, which are activated in response to increases in intracellular calcium levels.[\[2\]](#)[\[3\]](#)
- Mitogen- and Stress-Activated Kinases (MSKs): MSK1 and MSK2 are downstream effectors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[6\]](#)[\[7\]](#)
- Protein Kinase C (PKC): A family of kinases involved in various signaling cascades.[\[4\]](#)
- cGMP-dependent protein kinase (cGK): Though it phosphorylates **Crebtide** at a much slower rate compared to PKA.[\[4\]](#)

Quantitative Kinase-Substrate Data

The kinetic parameters of a kinase for its substrate provide valuable insights into the efficiency and specificity of the phosphorylation event. The following table summarizes the available quantitative data for the phosphorylation of **Crebtide** by various kinases.

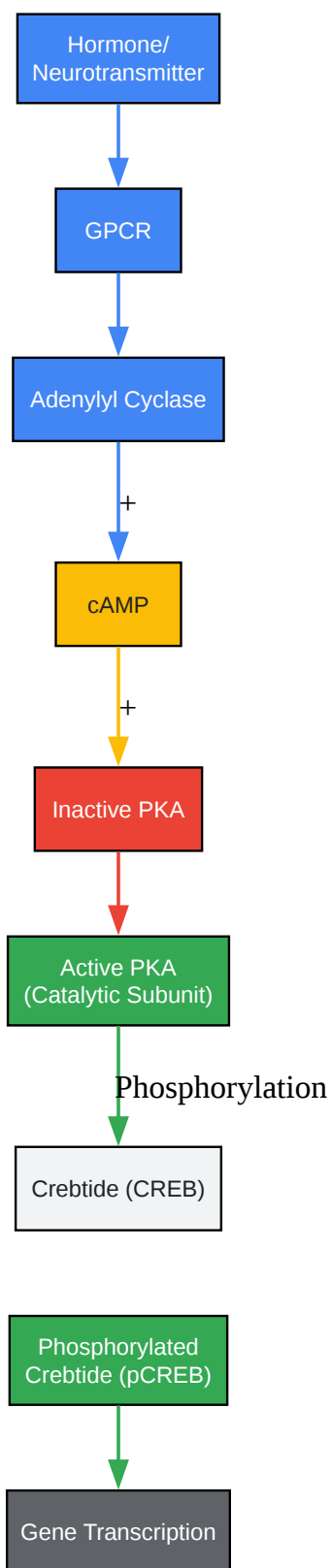
Kinase	Km (μM)	Vmax ($\mu\text{mol/min/mg}$)	Notes
Protein Kinase A (PKA)	3.9[2][4][5]	12.4[4]	Crebtide has a 10-fold lower Km for PKA compared to Kemptide, another common PKA substrate.[4]
Mitogen- and Stress-Activated Kinase 1 (MSK1)	2 (for CREB protein)	Similar to Crosstide	The Km of MSK1 for Crebtide peptide is estimated to be $<0.1 \mu\text{M}$, making it an extremely efficient substrate.
cGMP-dependent protein kinase (cGK)	2.9[4]	3.2[4]	Phosphorylates Crebtide at a significantly slower rate than PKA.[4]
CaMKII, CaMKIV, MSK2	Not readily available	Not readily available	While known to phosphorylate Crebtide, specific kinetic constants are not widely reported in public literature.

Signaling Pathways Leading to Crebtide Phosphorylation

The phosphorylation of **Crebtide** (and by extension, CREB) is a point of convergence for multiple critical signaling pathways. Understanding these pathways is essential for contextualizing the role of **Crebtide** phosphorylation in cellular responses.

cAMP/PKA Signaling Pathway

This is the canonical pathway for CREB activation. The binding of hormones and neurotransmitters to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits translocate to the nucleus and phosphorylate CREB at Ser133 (the site corresponding to the serine in **Crebtide**), leading to the recruitment of transcriptional co-activators and gene expression.[8][9]

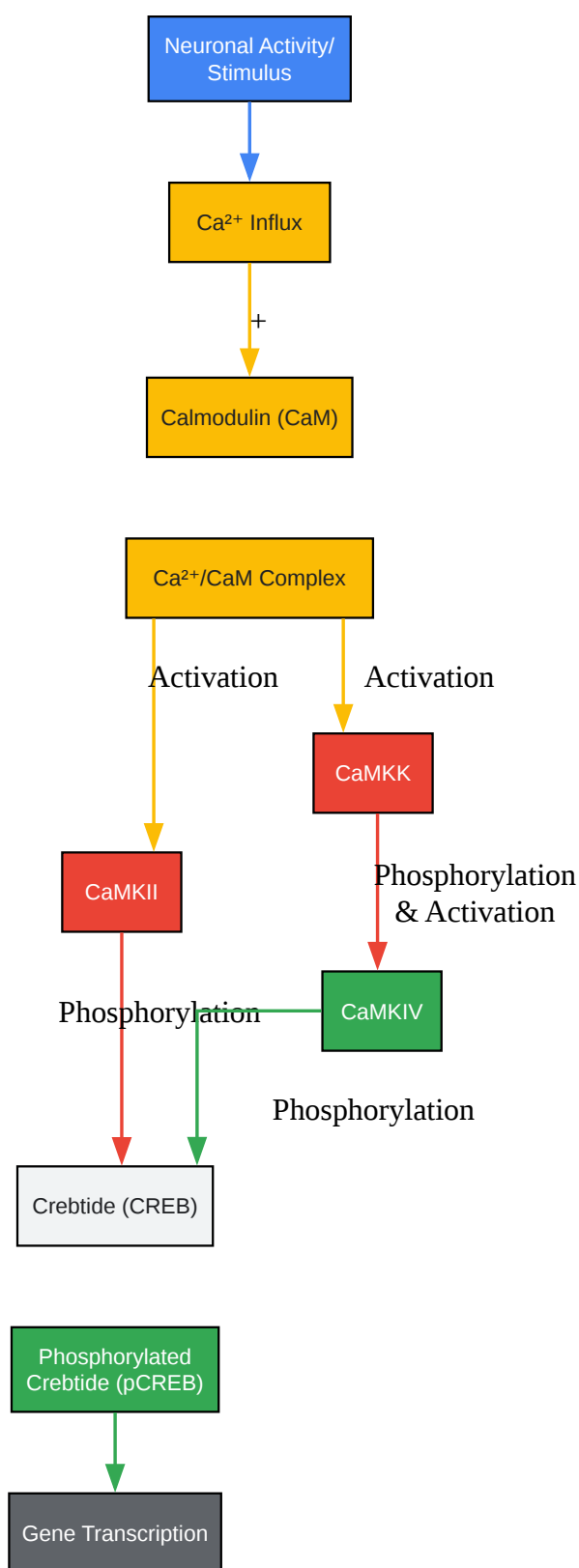


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cAMP/PKA Signaling Pathway to **Crebtide** Phosphorylation.

Calcium/Calmodulin-Dependent Kinase (CaMK) Signaling Pathway

Increases in intracellular calcium, often triggered by neuronal activity or other stimuli, lead to the activation of CaMKs. Calcium ions bind to calmodulin (CaM), and the Ca^{2+} /CaM complex then binds to and activates CaMKs. In the nucleus, CaMKIV directly phosphorylates CREB at Ser133. CaMKII can also phosphorylate CREB and is involved in a cascade that can lead to the nuclear translocation of Ca^{2+} /CaM, further activating nuclear CaMKs.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

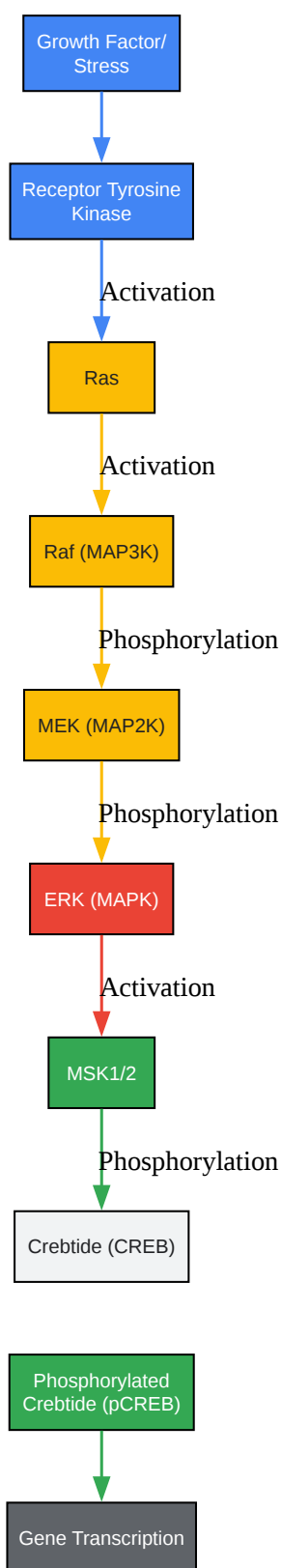


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CaMK Signaling Pathway to **Crebtide** Phosphorylation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus. This pathway can be activated by growth factors, cytokines, and cellular stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK). Activated ERK translocates to the nucleus where it can activate downstream kinases such as MSK1 and MSK2, which in turn phosphorylate CREB at Ser133.^{[14][15][16][17][18][19]}



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MAPK Signaling Pathway to **Crebtide** Phosphorylation.

Experimental Protocols for Crebtide

Phosphorylation Assays

Crebtide is widely used in in vitro kinase assays to measure the activity of various kinases. Below are detailed methodologies for two common assay formats.

Radioactive Filter Binding Assay

This is a classic and highly sensitive method for quantifying kinase activity.

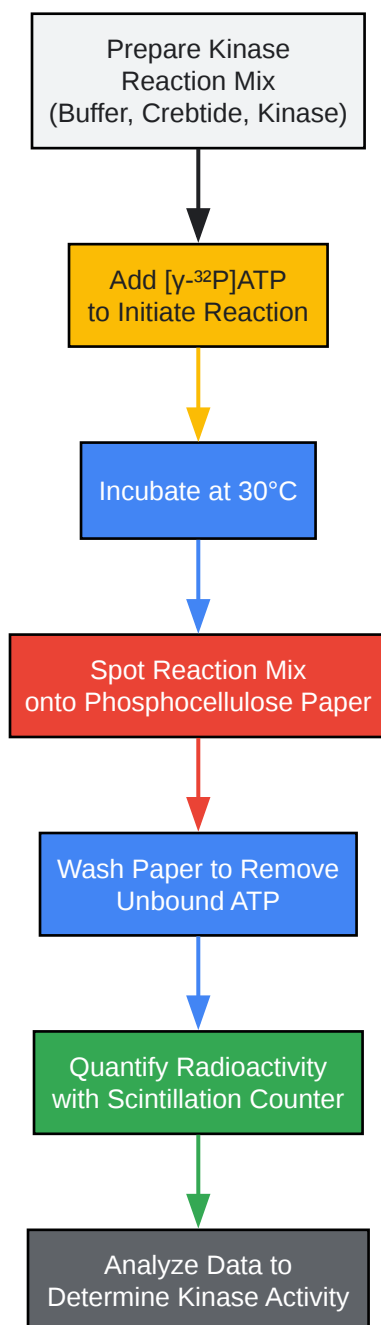
Materials:

- **Crebtide** peptide
- Active kinase of interest
- [γ - ^{32}P]ATP or [γ - ^{33}P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[[20](#)]
- ATP solution (non-radioactive)
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation fluid
- Scintillation counter

Procedure:

- **Prepare Kinase Reaction Mix:** In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the desired concentration of **Crebtide**, and the active kinase.

- **Initiate Reaction:** To start the reaction, add the ATP solution containing a known specific activity of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The final ATP concentration should be at or near the K_m for the kinase, if known.
- **Incubation:** Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- **Stop Reaction and Spot:** Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The peptide will bind to the paper, while unincorporated ATP will not.
- **Washing:** Wash the phosphocellulose paper several times with the wash buffer to remove any unbound radioactive ATP.
- **Quantification:** After drying the paper, the amount of incorporated radioactivity is quantified using a scintillation counter.
- **Data Analysis:** Calculate the kinase activity based on the counts per minute (CPM), the specific activity of the ATP, and the amount of enzyme used.



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Workflow for a Radioactive Filter Binding Kinase Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a non-radioactive, homogeneous alternative that is well-suited for high-throughput screening.

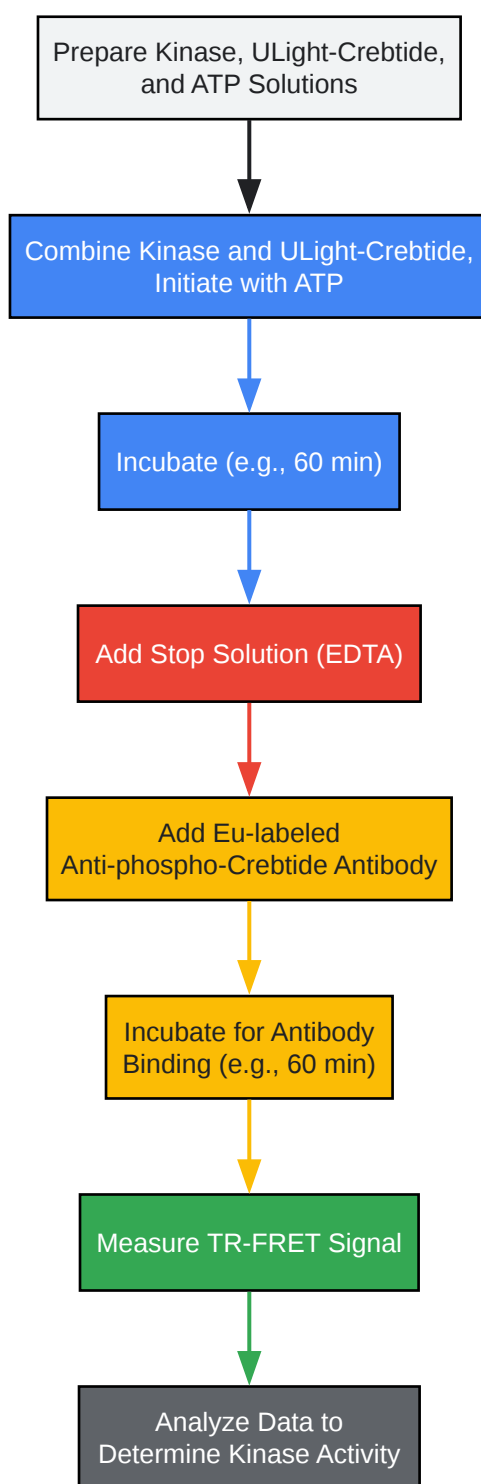
Materials:

- ULight™-labeled **Crebtide** peptide (acceptor)
- Europium (Eu)-labeled anti-phospho-**Crebtide** antibody (donor)
- Active kinase of interest
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[[20](#)]
- ATP solution
- Stop solution (e.g., EDTA)
- Detection buffer
- TR-FRET compatible microplate reader

Procedure:

- Prepare Reagents: Prepare working solutions of the kinase, ULight-**Crebtide**, and ATP in the kinase reaction buffer.
- Kinase Reaction: In a microplate well, combine the kinase and ULight-**Crebtide**. Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[[20](#)]
- Stop Reaction: Add the stop solution to terminate the kinase reaction.
- Detection: Add the Eu-labeled anti-phospho-**Crebtide** antibody in detection buffer. This antibody will specifically bind to the phosphorylated ULight-**Crebtide**.
- Incubation: Incubate the plate for a period to allow for antibody binding (e.g., 60 minutes). [[20](#)]

- Read Plate: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 or 340 nm, emission at 665 nm).[20]
- Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated **Crebtide**. Calculate kinase activity based on the signal intensity.



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Workflow for a TR-FRET Kinase Assay.

Conclusion

Crebtide is an indispensable tool for researchers and drug development professionals investigating the intricate world of cellular signaling. Its well-defined sequence, known phosphorylation site, and recognition by a multitude of key kinases make it a versatile substrate for a variety of in vitro assays. By understanding the signaling pathways that converge on **Crebtide** phosphorylation and employing robust experimental protocols, scientists can gain valuable insights into kinase activity, screen for novel inhibitors, and ultimately advance our understanding of the molecular mechanisms that govern cellular function in health and disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Crebtide: Sequence, Phosphorylation, and Kinase Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550015#crebtide-sequence-and-phosphorylation-site]

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